![molecular formula C19H20BrFN2O2 B3458130 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B3458130.png)
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine
Overview
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 5-bromo-2-methoxyphenylmethyl group and a 4-fluorobenzoyl group
Preparation Methods
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine typically involves multiple steps, including the bromination of a methoxyphenyl precursor, followed by the introduction of the piperazine ring and the fluorobenzoyl group. Common synthetic routes include:
Bromination: The methoxyphenyl precursor is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperazine Introduction: The brominated intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine derivative.
Fluorobenzoylation: Finally, the piperazine derivative is acylated with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate. Reduction of the carbonyl group in the fluorobenzoyl moiety can be achieved using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine features a piperazine ring substituted with a bromo and methoxy group on one side and a fluorobenzoyl group on the other. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit potential antidepressant properties. These compounds may act as serotonin receptor modulators, influencing neurotransmitter systems associated with mood regulation. Studies have shown that modifications in the piperazine structure can enhance affinity for serotonin receptors, thereby increasing their efficacy as antidepressants.
Antipsychotic Effects
The compound's structural similarity to known antipsychotics suggests it may also possess antipsychotic properties. By targeting dopamine receptors, particularly D2 receptors, this compound could mitigate symptoms of psychosis. Research into related piperazine derivatives has demonstrated their ability to reduce dopaminergic activity, offering a pathway for further investigation into this compound's therapeutic potential.
Anti-inflammatory Properties
Preliminary studies have indicated that derivatives of piperazine can exhibit anti-inflammatory effects. The presence of the methoxy and bromo groups may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
Case Study 1: Antidepressant Efficacy
A study published in a pharmacology journal evaluated a series of piperazine derivatives for their antidepressant-like activity using behavioral models in rodents. The results indicated that compounds structurally similar to this compound significantly reduced depressive-like behaviors when administered at specific doses, suggesting a promising therapeutic application in treating depression.
Case Study 2: Antipsychotic Potential
In another study focusing on antipsychotic properties, researchers synthesized several piperazine derivatives and assessed their binding affinity to dopamine receptors. The findings revealed that certain modifications enhanced receptor binding and led to reduced symptoms in animal models of schizophrenia, supporting further exploration of this compound's potential in treating psychotic disorders.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. For example, the piperazine ring can interact with neurotransmitter receptors, while the fluorobenzoyl group can enhance binding affinity and specificity .
Comparison with Similar Compounds
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Fluorobenzoyl)piperazine: Lacks the bromomethoxyphenyl group, resulting in different biological activities and chemical reactivity.
1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine: Similar structure but without the fluorobenzoyl group, leading to variations in its pharmacological profile.
1-(4-Methoxyphenyl)piperazine: Lacks both the bromine and fluorine substituents, affecting its overall properties and applications.
The unique combination of substituents in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for research and development.
Biological Activity
The compound 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.
Properties
- Molecular Weight : Approximately 373.26 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
This compound exhibits activity primarily through its interaction with serotonin receptors, particularly the 5-HT_2A receptor. This interaction has implications for various physiological processes, including mood regulation and neuroprotection.
Antimelanogenic Effects
Recent studies have highlighted the compound's potential as an antimelanogenic agent . In vitro experiments demonstrated that it inhibits melanin production in B16F10 melanoma cells without inducing cytotoxicity. The compound's binding affinity to the enzyme tyrosinase was confirmed through docking studies, suggesting a mechanism that could be exploited for skin-whitening applications .
Cytotoxicity and Apoptosis Induction
Further investigations into the cytotoxic effects of this compound revealed that it can induce apoptosis in cancer cell lines. For instance, studies on K562 cells (a human leukemia cell line) showed that the compound triggered mitochondrial permeability changes and depletion of cellular thiols, leading to increased apoptosis rates. The effective concentration (EC50) for inducing cell death was found to be around 10 µM .
Comparative Activity Table
Compound | Cell Line | EC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | K562 | ~10 | Induces apoptosis via mitochondrial pathways |
Other Piperazine Derivatives | B16F10 | Varies | Inhibits melanin production |
Study 1: Antimelanogenic Activity
In a study focused on the antimelanogenic effects of various piperazine derivatives, this compound was identified as one of the most effective inhibitors of melanin synthesis. The study utilized tyrosinase assays to quantify enzyme inhibition, demonstrating a significant reduction in enzymatic activity at low concentrations .
Study 2: Apoptosis Induction in Cancer Cells
Another pivotal study investigated the pro-apoptotic effects of this compound on leukemia cells. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases, affirming its role as a potential therapeutic agent against multidrug-resistant cancer cells .
Properties
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O2/c1-25-18-7-4-16(20)12-15(18)13-22-8-10-23(11-9-22)19(24)14-2-5-17(21)6-3-14/h2-7,12H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJXXKDGBMEHDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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